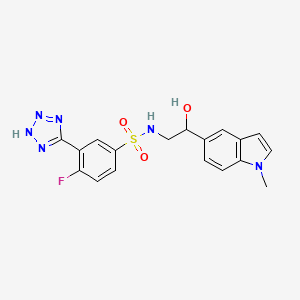
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Neuroprotective Agents
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide has shown potential as a neuroprotective agent. Compounds with similar structures have been studied for their ability to protect neurons from damage caused by oxidative stress and neuroinflammation. This makes them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Properties
This compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various chronic diseases. Research has indicated that derivatives of 2,3-dihydroindole, a related structure, can effectively scavenge free radicals and reduce oxidative stress .
Melatonin Receptor Modulation
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide can be used in the synthesis of melatonin receptor modulators. Melatonin receptors play a key role in regulating circadian rhythms and sleep patterns. Modulating these receptors can help in developing treatments for sleep disorders and other circadian rhythm-related issues .
Anti-Inflammatory Agents
The compound has potential applications as an anti-inflammatory agent. Inflammation is a common underlying factor in many diseases, including arthritis, cardiovascular diseases, and certain cancers. Compounds with similar structures have been studied for their ability to inhibit inflammatory pathways, thereby reducing inflammation and its associated symptoms .
Anticancer Research
Research has explored the use of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide in anticancer applications. Its structural analogs have shown the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This makes it a promising candidate for developing new anticancer therapies .
Antiviral Agents
The compound has potential as an antiviral agent. Indole derivatives, in general, have been studied for their antiviral properties against a range of viruses, including influenza and HIV. The ability to inhibit viral replication and reduce viral load makes these compounds valuable in the development of antiviral drugs.
These applications highlight the diverse potential of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide in scientific research, spanning from neuroprotection to antiviral therapies.
Molecules | Free Full-Text | Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity A brief review of the biological potential of indole derivatives Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer’s disease 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis A brief review of the biological potential of indole derivatives : A brief review of the biological potential of indole derivatives
Mechanism of Action
Target of Action
The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic drugs . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the influenza A virus . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. Indole derivatives have been found to have a wide range of effects due to their diverse biological activities . .
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12(9-13-17(2,14)15)7-10-5-3-4-6-11(10)8-12/h3-6,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPXAZOKCVAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B2434602.png)
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2434604.png)


![3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2434609.png)
![2-Methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2434613.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434615.png)


![1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2434619.png)
![3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434620.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2434623.png)
